Irreversible Covalent Mechanism Distinguishes TG-2-IN-1 from Reversible Inhibitors
TG-2-IN-1 acts as an irreversible, covalent inhibitor of TG2, directly modifying the active-site cysteine . This is in contrast to reversible inhibitors like the cinnamoyl derivatives, which display competitive inhibition with IC50 values as low as 18 μM [1]. The irreversible mechanism ensures sustained target inhibition even after compound washout, a critical feature for long-term cellular assays where reversible inhibitors would lose efficacy.
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Irreversible, covalent modification of active-site cysteine |
| Comparator Or Baseline | Cinnamoyl derivatives (reversible, competitive) |
| Quantified Difference | Irreversible vs. Reversible |
| Conditions | Biochemical assay for TG2 transamidation activity |
Why This Matters
Irreversible inhibition provides sustained target engagement in washout experiments, making TG-2-IN-1 essential for studies requiring durable TG2 suppression, unlike reversible inhibitors.
- [1] Pardin, C., et al. (2008). Cinnamoyl inhibitors of tissue transglutaminase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4370-4373. View Source
